molecular formula C12H18OS2Si2 B039859 1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane CAS No. 124733-28-4

1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane

Cat. No. B039859
M. Wt: 298.6 g/mol
InChI Key: QADSGEVECQYJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane, commonly known as DTTMS, is a chemical compound that has been widely used in scientific research. DTTMS is a siloxane-based compound that has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of DTTMS is not fully understood. However, it is believed that DTTMS acts as a nucleophile in organic reactions, and can form stable complexes with transition metal ions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of DTTMS. However, DTTMS has been reported to have low toxicity, and is not expected to cause any adverse effects in humans or animals.

Advantages And Limitations For Lab Experiments

DTTMS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DTTMS is also relatively inexpensive, making it an attractive option for researchers. However, DTTMS has some limitations, including its low solubility in common organic solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving DTTMS. One potential area of research is the use of DTTMS as a building block for the synthesis of new organic compounds with potential applications in materials science and electronics. Another potential area of research is the use of DTTMS as a dopant in organic solar cells, with the aim of improving their efficiency. Additionally, the use of DTTMS as a sensitizer in dye-sensitized solar cells could also be explored. Finally, the development of new synthesis methods for DTTMS could also be an area of future research.

Synthesis Methods

DTTMS can be synthesized through various methods, including the reaction of 1,1,3,3-tetramethyldisiloxane with 2-thiophenecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Other methods of synthesis include the reaction of 2-thiophenecarboxaldehyde with hexamethyldisiloxane in the presence of a base, and the reaction of 2-thiophenecarboxaldehyde with 1,1,3,3-tetramethyldisilazane in the presence of a base.

Scientific Research Applications

DTTMS has been widely used in scientific research as a building block for the synthesis of various organic compounds. DTTMS has been used as a ligand in organometallic chemistry, and as a precursor for the synthesis of thiophene-based polymers. DTTMS has also been used as a dopant in organic solar cells, and as a sensitizer in dye-sensitized solar cells.

properties

CAS RN

124733-28-4

Product Name

1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane

Molecular Formula

C12H18OS2Si2

Molecular Weight

298.6 g/mol

IUPAC Name

[dimethyl(thiophen-2-yl)silyl]oxy-dimethyl-thiophen-2-ylsilane

InChI

InChI=1S/C12H18OS2Si2/c1-16(2,11-7-5-9-14-11)13-17(3,4)12-8-6-10-15-12/h5-10H,1-4H3

InChI Key

QADSGEVECQYJAL-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CS1)O[Si](C)(C)C2=CC=CS2

Canonical SMILES

C[Si](C)(C1=CC=CS1)O[Si](C)(C)C2=CC=CS2

synonyms

1,3-DI(THIEN-2-YL)-1,1,3,3-TETRAMETHYLDISILOXANE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.